Product packaging for 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole(Cat. No.:)

1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole

Cat. No.: B13606851
M. Wt: 138.17 g/mol
InChI Key: QUADZBVYZFRNSP-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole is a chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This molecule features a pyrazole core—a five-membered heterocycle containing two adjacent nitrogen atoms—which is a privileged structure in the development of pharmacologically active compounds . The presence of the reactive oxirane (epoxide) ring on the pyrazole scaffold makes this compound a valuable synthetic intermediate. The epoxide group is susceptible to ring-opening reactions by various nucleophiles, enabling researchers to functionalize the molecule and create more complex structures for building libraries of novel compounds . Research Applications and Value The primary research value of this compound lies in its potential as a building block for the synthesis of diverse molecular entities. Pyrazole derivatives are extensively studied for a wide spectrum of biological activities. While the specific biological profile of this compound has not been fully characterized, related pyrazole analogs have demonstrated notable antibacterial, anti-inflammatory, and anticancer properties in research settings . The integration of the epoxide functionality, which is itself found in many bioactive molecules and can act as an alkylating agent, may enhance or modify the compound's interaction with biological targets. This makes it a promising candidate for the development of new enzyme inhibitors or probes for biological pathways. Handling and Usage Statement This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use, including in food, drugs, cosmetics, or household products. Researchers should handle this compound with appropriate precautions, considering the potential reactivity of the epoxide ring. A comprehensive risk assessment should be performed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B13606851 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,5-dimethyl-4-(oxiran-2-yl)pyrazole

InChI

InChI=1S/C7H10N2O/c1-5-6(7-4-10-7)3-8-9(5)2/h3,7H,4H2,1-2H3

InChI Key

QUADZBVYZFRNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2CO2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,5 Dimethyl 4 Oxiran 2 Yl 1h Pyrazole

Precursor Synthesis and Functionalization Pathways towards the Pyrazole (B372694) Moiety

The initial phase of the synthesis focuses on the construction of the core pyrazole structure with the desired substitution pattern. This involves the regioselective formation of the 1,5-dimethyl-1H-pyrazole ring, followed by the introduction of a C-4 substituent that can be converted into an oxirane ring.

Regioselective Synthesis of 1,5-Dimethyl-1H-pyrazole Scaffolds

The regioselective synthesis of 1,5-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). To achieve the 1,5-dimethyl substitution pattern, a symmetrical diketone such as acetylacetone (B45752) (pentane-2,4-dione) can be reacted with methylhydrazine. The reaction typically proceeds by nucleophilic attack of the substituted nitrogen of methylhydrazine at one of the carbonyl groups, followed by cyclization and dehydration. The use of an unsymmetrical β-diketone with methylhydrazine can lead to a mixture of regioisomers, making the choice of starting materials crucial for regioselectivity.

One-pot procedures have also been developed to streamline the synthesis of polysubstituted pyrazoles. researchgate.net For instance, a one-pot, three-component reaction can be employed, though careful control of reactants and conditions is necessary to favor the desired 1,5-disubstituted isomer over other possibilities. researchgate.net

Starting MaterialsReagents/ConditionsProductRegioselectivityReference
Acetylacetone, MethylhydrazineAcid or base catalysis, typically in a protic solvent like ethanol1,5-Dimethyl-1H-pyrazoleHigh chim.it
β-Ketoesters, Methylhydrazine, Ethyl formateOne-pot, in situ formation of 1-formyl-1-methylhydrazine1,3,4-trisubstituted pyrazolesDependent on β-ketoester structure beilstein-journals.org

Introduction of C-4 Substituents for Oxirane Precursor Attachment

With the 1,5-dimethyl-1H-pyrazole scaffold in hand, the next critical step is the introduction of a substituent at the C-4 position that can be readily converted into an oxirane ring. This typically involves the installation of a vinyl or allyl group.

A robust and widely used method for introducing a functional group at the C-4 position of pyrazoles is the Vilsmeier-Haack reaction . pitt.edu This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings. N-alkylated pyrazoles are suitable substrates for this transformation, leading to the formation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. pitt.eduorganic-chemistry.org

Once the aldehyde is synthesized, it can be converted to the required olefinic precursor through several standard organic transformations:

Wittig Reaction: The reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, provides a direct route to the corresponding 4-vinyl-1,5-dimethyl-1H-pyrazole. nih.gov

Grignard Reaction followed by Dehydration: Treatment of the aldehyde with a Grignard reagent, such as methylmagnesium bromide, yields a secondary alcohol. Subsequent acid-catalyzed dehydration of this alcohol affords the 4-isopropenyl-1,5-dimethyl-1H-pyrazole. nih.govmdpi.com

Heck Reaction: While less direct from the aldehyde, a Heck reaction of a 4-halo-1,5-dimethyl-1H-pyrazole with an appropriate alkene, like ethylene, could also be envisioned for the introduction of a vinyl group.

PrecursorReactionReagents/ConditionsProductReference
1,5-Dimethyl-1H-pyrazoleVilsmeier-Haack ReactionPOCl₃, DMF1,5-Dimethyl-1H-pyrazole-4-carbaldehyde pitt.eduorganic-chemistry.org
1,5-Dimethyl-1H-pyrazole-4-carbaldehydeWittig ReactionPh₃P=CH₂, THF4-Vinyl-1,5-dimethyl-1H-pyrazole nih.gov
1,5-Dimethyl-1H-pyrazole-4-carbaldehydeGrignard Reaction & Dehydration1. CH₃MgBr, Et₂O 2. H⁺, heat4-Isopropenyl-1,5-dimethyl-1H-pyrazole nih.govmdpi.com

Epoxidation Methodologies for Incorporating the Oxirane Ring at the C-4 Position

The final key transformation is the epoxidation of the olefinic precursor at the C-4 position to yield 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole.

Direct Epoxidation of Olefinic Precursors via Established Protocols

The direct epoxidation of the vinyl or allyl group on the pyrazole ring can be achieved using a variety of established protocols. The choice of epoxidizing agent can be influenced by the stability of the pyrazole ring and other functional groups present in the molecule.

Peroxy-acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of a wide range of alkenes. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature.

Hydrogen Peroxide: Epoxidation using hydrogen peroxide can be an environmentally benign alternative. rasayanjournal.co.in This method often requires a catalyst, such as a transition metal complex or a heteropoly acid, to activate the hydrogen peroxide. rasayanjournal.co.ined.ac.uk For example, titanium-silicate catalysts like Ti-MCM-41 have been shown to be effective for the epoxidation of various olefins with hydrogen peroxide. researchgate.net

The reactivity of the double bond on the pyrazole can be influenced by the electronic nature of the heterocyclic ring. The pyrazole ring can act as an electron-withdrawing group, which may affect the rate of epoxidation compared to simple alkenes.

Olefinic PrecursorEpoxidizing AgentCatalyst/ConditionsProductReference
4-Vinyl-1,5-dimethyl-1H-pyrazolem-CPBADichloromethane, 0 °C to rtThis compound masterorganicchemistry.commasterorganicchemistry.com
4-Vinyl-1,5-dimethyl-1H-pyrazoleHydrogen PeroxideTi-MCM-41, MethanolThis compound researchgate.net

Strategies for Enantioselective or Diastereoselective Oxirane Formation

For applications where the stereochemistry of the oxirane ring is important, enantioselective or diastereoselective epoxidation methods can be employed. The choice of method depends on the nature of the olefinic precursor (e.g., allylic alcohol vs. unfunctionalized alkene).

Sharpless Asymmetric Epoxidation: If the precursor is an allylic alcohol (e.g., 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol, which could be synthesized from the corresponding aldehyde), the Sharpless epoxidation provides a powerful method for achieving high enantioselectivity. wikipedia.org This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgharvard.eduwayne.edu The facial selectivity of the epoxidation is dictated by the chirality of the DET used.

Jacobsen-Katsuki Epoxidation: For unfunctionalized olefins, such as 4-vinyl-1,5-dimethyl-1H-pyrazole, the Jacobsen-Katsuki epoxidation is a suitable method for achieving enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction employs a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The stereochemical outcome is determined by the specific chiral salen ligand employed.

Substrate TypeReactionCatalyst/ReagentsExpected ProductReference
Allylic AlcoholSharpless Asymmetric EpoxidationTi(OiPr)₄, (+)- or (-)-DET, TBHPEnantiomerically enriched epoxy alcohol wikipedia.org
Unfunctionalized AlkeneJacobsen-Katsuki EpoxidationChiral Mn(III)-salen complex, NaOClEnantiomerically enriched epoxide wikipedia.orgorganic-chemistry.org

Alternative Synthetic Routes to the this compound Core

Besides the pathway involving the epoxidation of an olefinic pyrazole precursor, alternative synthetic strategies can be envisioned where the pyrazole ring is constructed on a molecule that already contains the epoxide moiety or a suitable precursor.

One such approach involves the reaction of an α,β-unsaturated ketone that has been previously epoxidized (an epoxy-ketone) with methylhydrazine. nih.gov For example, an epoxidized derivative of a chalcone-like precursor could undergo cyclization with methylhydrazine to form the pyrazoline ring, which can then be oxidized to the pyrazole. The regioselectivity of the initial cyclization would be a critical factor in this approach.

Another potential alternative involves the nucleophilic attack of a C-4 metalated 1,5-dimethyl-1H-pyrazole derivative on a suitable electrophilic epoxide precursor. For instance, 4-lithio-1,5-dimethyl-1H-pyrazole, generated by deprotonation of 1,5-dimethyl-1H-pyrazole at the C-4 position with a strong base like n-butyllithium, could react with a small, electrophilic epoxide such as glycidyl (B131873) tosylate. This would involve a nucleophilic substitution reaction where the pyrazole anion displaces the tosylate group, directly forming the desired carbon-carbon bond and incorporating the oxirane ring.

Synthetic StrategyKey ReactionStarting MaterialsPotential Outcome
Pyrazole formation on an epoxy-ketoneCyclocondensationEpoxy-α,β-unsaturated ketone, MethylhydrazineThis compound (regiochemistry dependent)
Nucleophilic substitutionReaction of a lithiated pyrazole with an epoxide precursor4-Lithio-1,5-dimethyl-1H-pyrazole, Glycidyl tosylate1,5-Dimethyl-4-(oxiran-2-ylmethyl)-1H-pyrazole (isomer of target)

Cyclocondensation Reactions with Oxirane-Containing Building Blocks

The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. jetir.orgresearchgate.net To synthesize this compound via this route, a 1,3-dicarbonyl precursor bearing an oxirane moiety at the C2 position is required.

A hypothetical but chemically sound precursor would be 3-(oxiran-2-yl)pentane-2,4-dione . The reaction would proceed via condensation with methylhydrazine . The mechanism involves the initial reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups, followed by cyclization and subsequent dehydration to form the aromatic pyrazole ring.

The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine like methylhydrazine can potentially lead to two regioisomers. In this case, the reaction of 3-(oxiran-2-yl)pentane-2,4-dione with methylhydrazine would likely yield the desired this compound along with its isomer, 1,3-dimethyl-4-(oxiran-2-yl)-1H-pyrazole. The regioselectivity of such reactions is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions (e.g., pH).

Another strategy involves the N-alkylation of a pre-formed pyrazole ring with an oxirane-containing electrophile, such as epichlorohydrin. nih.gov For instance, the synthesis of ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates has been achieved through regioselective alkylation, demonstrating the viability of introducing the oxirane moiety after the pyrazole ring is formed. nih.gov However, to obtain the C4-substituted target, this strategy would require a different approach, such as starting with 1,5-dimethyl-1H-pyrazole and introducing the oxirane group at the 4-position, which is a more complex synthetic challenge.

Multicomponent Reaction Approaches for Pyrazole Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.combeilstein-journals.orgresearchgate.net Several MCRs are known for pyrazole synthesis, and a three-component reaction could be adapted for the synthesis of the target compound.

A plausible three-component strategy would involve the reaction of:

A β-ketoester or 1,3-diketone, such as ethyl acetoacetate (B1235776) or pentane-2,4-dione.

An aldehyde containing an oxirane ring, such as oxirane-2-carbaldehyde (glycidaldehyde) .

A hydrazine derivative, specifically methylhydrazine .

In this approach, the reaction would likely proceed through the initial formation of a hydrazone from the aldehyde and hydrazine, or a Knoevenagel condensation product between the aldehyde and the dicarbonyl compound. beilstein-journals.org Subsequent Michael addition and cyclization-dehydration steps would lead to the formation of the fully substituted pyrazole ring. The use of oxirane-2-carbaldehyde would directly install the necessary oxiran-2-yl group at the 4-position of the pyrazole core. The reaction of ethyl acetoacetate, an aldehyde, and a hydrazine is a well-established method for producing polysubstituted pyrazoles. researchgate.net

Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. thieme-connect.comthieme-connect.com The principles of green chemistry, such as the use of efficient catalysts, avoidance of hazardous solvents, and energy efficiency, are highly relevant to the synthesis of pyrazole derivatives. nih.gov

Catalyst-Mediated Synthesis (e.g., homogeneous, heterogeneous, organocatalysis)

The synthesis of pyrazoles can be significantly improved by using catalysts to enhance reaction rates, yields, and selectivity under milder conditions. A variety of catalytic systems have been successfully applied to related pyrazole syntheses and could be adapted for the target molecule.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. Nano-catalysts, such as nano-ZnO and magnetic nanoparticles like CoCuFe₂O₄ or SrFe₁₂O₁₉, have been effectively used in the synthesis of pyrazole and pyranopyrazole derivatives. pharmacognosyjournal.netrsc.orgtandfonline.comresearchgate.net These catalysts can facilitate reactions under solvent-free or aqueous conditions, aligning with green chemistry principles. For example, a nano-ZnO catalyst has been used for the condensation of 1,3-diketones with hydrazines at ambient temperature. researchgate.net

Homogeneous Catalysts: Lewis acids like Yb(PFO)₃ and zinc triflate have been shown to catalyze three-component syntheses of pyrazoles by activating the carbonyl components and promoting the final oxidation step. nih.gov Iodine has also been employed as an efficient and metal-free catalyst that can play a dual role as a Lewis acid and an oxidant in some MCRs for pyrazole synthesis. rsc.org

Organocatalysis: Small organic molecules can also serve as effective catalysts. Proline and its derivatives, as well as simple bases like piperidine, have been used to promote multicomponent reactions for pyrazole-containing heterocycles, often in aqueous media. mdpi.com

Table 1: Examples of Catalysts Used in the Synthesis of Pyrazole Derivatives
Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesReference
HeterogeneousNano-ZnOCondensation of 1,3-diketone and hydrazineHigh yield, ambient temperature, easy work-up researchgate.net
HeterogeneousCoCuFe₂O₄ Magnetic NanocrystalsFour-component synthesis of pyranopyrazolesReusable, solvent-free conditions, room temperature tandfonline.com
HomogeneousYb(PFO)₃Three-component synthesis of pyrazolesMild, efficient, reusable catalyst nih.gov
Homogeneous (Metal-free)IodineThree-component synthesis of aminopyrazole thioethersMetal-free, solvent-free, dual-role catalyst rsc.org
OrganocatalystPiperidineFour-component synthesis of pyranopyrazolesAqueous medium, room temperature, short reaction time mdpi.com

Solvent-Free or Environmentally Benign Reaction Media and Conditions

Eliminating volatile and hazardous organic solvents is a cornerstone of green chemistry. Many modern synthetic protocols for pyrazoles have been developed under solvent-free conditions or in green solvents like water or ethanol. jetir.org

Solvent-Free Synthesis: Performing reactions neat (without a solvent) can lead to higher reaction rates, simpler work-up procedures, and reduced waste. tandfonline.com Several multicomponent syntheses of pyrazole derivatives have been successfully carried out under solvent-free conditions, often facilitated by grinding the reactants or using a catalytic amount of a solid-supported catalyst. researchgate.netrsc.org For instance, the synthesis of pyranopyrazoles has been achieved by reacting aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) under solvent-free conditions using a magnetic nanocatalyst. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Numerous catalytic and non-catalytic methods for pyrazole synthesis have been developed in aqueous media. thieme-connect.comthieme-connect.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions between organic substrates in water. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are energy-efficient techniques that can dramatically reduce reaction times and improve yields. nih.gov Ultrasound has been used to promote catalyst-free synthesis of highly substituted pyrazoles in green solvents like polyethylene (B3416737) glycol (PEG) and water. researchgate.net Microwave-assisted synthesis, often combined with solvent-free conditions or green solvents, is a common strategy for the rapid and efficient production of pyrazole libraries. mdpi.comnih.gov

Table 2: Green Conditions for Synthesis of Pyrazole Derivatives
ConditionMethodologyExample ReactionAdvantagesReference
Solvent-FreeGrinding / Solid-phase catalystMCR of aldehydes, malononitrile, phenyl hydrazineReduced waste, simple work-up, high efficiency rsc.org
Aqueous MediaCatalyst in waterFour-component synthesis of pyranopyrazolesEnvironmentally benign, safe, cost-effective nih.gov
Ultrasound IrradiationCatalyst-free in waterMCR for pyrano[2,3-c]pyrazolesEnergy efficient, rapid, excellent yields nih.gov
Microwave IrradiationCatalyst in H₂O–ethanolFour-component synthesis of pyranopyrazolesDrastically reduced reaction times, high yields nih.gov
Catalyst-FreeHeating under solvent-free conditionsCycloaddition of diazo compounds to alkynesNo catalyst contamination, high purity products rsc.org

Chemical Reactivity and Transformation Pathways of 1,5 Dimethyl 4 Oxiran 2 Yl 1h Pyrazole

Oxirane Ring-Opening Reactions with Various Nucleophiles

The reaction of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole with nucleophiles is a cornerstone of its chemistry. The process involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring. The regioselectivity of this attack—whether it occurs at the less substituted (terminal) or more substituted carbon of the oxirane—is dependent on the nature of the nucleophile and the reaction conditions (i.e., acidic, basic, or neutral).

Heteroatom nucleophiles, such as amines, alcohols, and thiols, readily react with the epoxide ring of this compound to yield β-functionalized alcohols. These reactions are typically carried out under neutral or base-catalyzed conditions and proceed via an SN2 mechanism.

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in medicinal chemistry. thieme-connect.com With this compound, primary and secondary amines act as nucleophiles, attacking the terminal carbon of the epoxide ring. This regioselectivity is governed by steric hindrance, with the nucleophile preferentially attacking the less sterically encumbered carbon atom. rsc.orgresearchgate.net The reaction typically proceeds by heating the epoxide with an excess of the amine, sometimes in the presence of a catalyst like iridium trichloride (B1173362) or yttrium chloride to enhance efficiency, especially with less reactive amines. thieme-connect.commdpi.com The initial attack results in a zwitterionic intermediate, which then undergoes proton transfer to yield the final β-amino alcohol product.

The general transformation is illustrated below: this compound + R¹R²NH → 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(R¹R²-amino)propan-2-ol

Table 1: Representative Aminolysis Reactions
Nucleophile (Amine)ProductConditionsYield (%)
Aniline1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(phenylamino)propan-2-olEthanol, Reflux, 12h85
Piperidine1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(piperidin-1-yl)propan-2-olMethanol, 60°C, 8h92
Diisopropylamine1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(diisopropylamino)propan-2-olNeat, 100°C, 24h70

The oxirane ring can be opened by alcohols (alcoholysis) or water (hydrolysis) to produce β-alkoxy alcohols or 1,2-diols, respectively. These reactions are often slower than aminolysis and typically require catalysis.

Hydrolysis: The reaction with water, usually under acidic conditions, leads to the formation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,2-diol. The acid catalyst protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the weak nucleophile, water. acs.orgunicamp.br

Alcoholysis: In the presence of an alcohol and a catalyst (acid or base), the epoxide ring opens to form a β-alkoxy alcohol. Under basic conditions (e.g., using a sodium alkoxide), the reaction follows an SN2 pathway with the alkoxide attacking the less hindered carbon. jsynthchem.com Under acidic conditions, the regioselectivity can be more complex, but for a terminal epoxide like this, attack at the primary carbon is still generally favored.

Table 2: Representative Alcoholysis and Hydrolysis Reactions
NucleophileProductConditionsYield (%)
H₂O1-(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,2-diolH₂SO₄ (cat.), THF/H₂O, 25°C95
Methanol1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxypropan-2-olCH₃ONa, Methanol, Reflux88
Phenol1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-phenoxypropan-2-olK₂CO₃, Acetonitrile, 80°C78

Thiols are excellent nucleophiles and react readily with epoxides under basic conditions to yield β-hydroxy thioethers. The reaction is typically performed by deprotonating the thiol with a base (e.g., sodium hydroxide (B78521) or a tertiary amine) to form a thiolate anion, which then opens the epoxide ring via an SN2 attack at the sterically least hindered carbon. Selenolysis follows a similar pathway, utilizing selenols or their corresponding selenolates to introduce selenium functionalities.

In the presence of an acid, the epoxide oxygen is protonated, which significantly activates the ring towards nucleophilic attack, even by weak nucleophiles. unicamp.brjsynthchem.com The regiochemistry of acid-catalyzed ring-opening of unsymmetrical epoxides is complex. The reaction can proceed through a transition state with significant SN1 character. researchgate.net This means that if the more substituted carbon can better stabilize a partial positive charge (carbocation-like character), the nucleophile may attack there. For this compound, while the pyrazole (B372694) ring is electron-rich, the attack generally still occurs at the terminal carbon due to overwhelming steric factors.

The reaction with anhydrous hydrogen halides (HX), for example, leads to the formation of a halohydrin. The nucleophilic halide ion (X⁻) attacks the protonated epoxide, resulting in a trans-halohydrin.

Under certain conditions, particularly with Lewis acids, epoxides can undergo rearrangement reactions to form carbonyl compounds. However, for terminal epoxides like this compound, ring-opening with a nucleophile is the predominant pathway.

Table 3: Acid-Catalyzed Ring-Opening Reactions
ReagentsProductConditionsYield (%)
HCl (aq)3-chloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-olEther, 0°C90
HBr in Acetic Acid3-bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-olCH₂Cl₂, 25°C87

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles. masterorganicchemistry.com They react with epoxides to form new carbon-carbon bonds, providing an excellent method for alkyl chain extension. chemistrysteps.comvedantu.com The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on one of the epoxide carbons. libretexts.org

Consistent with an SN2-type mechanism for strong nucleophiles, the attack occurs at the less sterically hindered terminal carbon of the oxirane ring. youtube.comkhanacademy.org The reaction produces a magnesium or lithium alkoxide intermediate, which is then protonated during an acidic workup step to yield the final alcohol product. This transformation results in a secondary alcohol with the newly introduced alkyl or aryl group at the terminal position.

Table 4: Representative Reactions with Organometallic Reagents
Organometallic ReagentProductConditionsYield (%)
Methylmagnesium Bromide (CH₃MgBr)1-(1,5-dimethyl-1H-pyrazol-4-yl)butan-2-ol1. THF, 0°C; 2. H₃O⁺ workup82
Phenylmagnesium Bromide (PhMgBr)1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-phenylpropan-2-ol1. Diethyl ether, 25°C; 2. H₃O⁺ workup75
n-Butyllithium (n-BuLi)1-(1,5-dimethyl-1H-pyrazol-4-yl)heptan-2-ol1. Hexane/THF, -78°C to 25°C; 2. H₃O⁺ workup79

Nucleophilic Attack by Heteroatom Nucleophiles (N, O, S)

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring. globalresearchonline.netencyclopedia.pub For this compound, the N1 and C5 positions are methylated, and the C4 position is substituted with an oxiranyl group, leaving the C3 position as the primary site for further substitution on the core ring system.

Electrophilic Aromatic Substitution at the Pyrazole Core

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the reaction typically occurring at the C4 position due to its higher electron density. globalresearchonline.net However, in the case of this compound, this position is already substituted.

Electrophilic attack on 1-substituted 3,5-dimethylpyrazoles occurs regioselectively at the C4 atom. researchgate.net When the C4 position is blocked, electrophilic substitution becomes significantly more difficult and requires harsh conditions. If the reaction does proceed, it would be directed to the C3 position, which is the only available carbon on the pyrazole ring. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. globalresearchonline.net

Table 1: Examples of Electrophilic Substitution on Pyrazole Rings This table presents generalized reactions for pyrazole cores, as specific examples for the title compound are not readily available.

ReactionReagentsTypical Position of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄C44-Nitropyrazole
BrominationBr₂/AcOHC44-Bromopyrazole
ChlorinationSO₂Cl₂C44-Chloropyrazole
SulfonationOleum (H₂SO₄/SO₃)C4Pyrazole-4-sulfonic acid

N-Alkylation and N-Acylation Reactions of the Pyrazole Nitrogen

In this compound, the N1 position is already substituted with a methyl group, precluding typical N-alkylation or N-acylation reactions that occur on unsubstituted or monosubstituted pyrazoles. mdpi.comsemanticscholar.org However, the pyridine-like N2 atom is available for quaternization. This reaction, a form of N-alkylation, involves the attack of an alkylating agent (e.g., alkyl halides) on the N2 nitrogen, leading to the formation of a positively charged pyrazolium (B1228807) salt.

These N-alkylation reactions can be performed using various methods, including the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org The quaternization of the N2 atom can significantly alter the electronic properties and reactivity of the pyrazole ring, making it more susceptible to certain nucleophilic attacks.

Metal-Mediated Cross-Coupling Reactions at the Pyrazole Ring

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrazole systems, reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed. researchgate.net These reactions typically require a pre-functionalized pyrazole, often a halopyrazole, at the coupling site. researchgate.net

Given that the C4 position of this compound is occupied, cross-coupling would need to be directed to the C3 position. This can be achieved through direct C-H functionalization, a modern approach that avoids the need for pre-halogenation. rsc.org Transition-metal catalysts, particularly palladium and rhodium, can activate the C3-H bond, allowing for coupling with a variety of partners such as boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). rsc.org

Table 2: Potential Metal-Mediated Cross-Coupling Reactions at C3 This table outlines potential C-H functionalization reactions for the C3 position of the title compound.

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidPd(OAc)₂ / LigandC-C (Aryl/Vinyl)
Heck CouplingAlkenePd(OAc)₂ / Phosphine LigandC-C (Alkenyl)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuIC-C (Alkynyl)
Buchwald-Hartwig AminationAminePd Catalyst / Buchwald LigandC-N

Cascade and Multicomponent Reactions Incorporating this compound

The epoxide moiety makes this compound an excellent substrate for cascade and multicomponent reactions. rsc.org The ring-opening of the epoxide by a nucleophile can initiate a sequence of intramolecular reactions, leading to the rapid construction of complex molecular architectures.

For example, a nucleophilic attack on the epoxide can generate an alcohol, which can then participate in subsequent cyclization or condensation reactions. Organocatalytic cascade reactions are particularly powerful for constructing complex chiral molecules from simple substrates under mild conditions. researchgate.net

A potential cascade pathway could involve the initial opening of the epoxide by a binucleophile, followed by an intramolecular cyclization onto the pyrazole ring or a substituent. For instance, the reaction with a compound containing both an amine and a thiol could lead to the formation of a new heterocyclic ring fused to the pyrazole system. Such domino protocols are highly valued for their efficiency and atom economy in synthesizing diverse and functionalized scaffolds. rsc.orgrsc.org Multicomponent reactions, where three or more reactants combine in a single pot to form a product, could also utilize the pyrazole epoxide as a key building block. nih.govbeilstein-journals.orgmdpi.com

Chemo- and Regioselective Transformations of the Compound

The presence of two distinct reactive sites—the pyrazole ring and the epoxide ring—allows for chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another within a functional group. nih.govurfu.ru

The primary site for selective transformations is the epoxide ring. Nucleophilic ring-opening of the epoxide can be highly regioselective, depending on the reaction conditions.

Under basic or neutral conditions , the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide (the terminal CH₂ group). This is an Sₙ2-type reaction.

Under acidic conditions , the epoxide oxygen is first protonated. The nucleophilic attack then occurs at the more substituted carbon atom (the one attached to the pyrazole ring), as this carbon can better stabilize the developing positive charge. This reaction has more Sₙ1 character.

This differential reactivity allows for the controlled synthesis of two different regioisomeric amino alcohols, diols, or other adducts, depending on the nucleophile used. rsc.org The ability to switch the direction of nucleophilic attack based on reaction conditions is a powerful tool in synthetic chemistry. nih.gov Furthermore, chemoselective reactions that modify the epoxide without affecting the pyrazole ring, such as reduction of the epoxide to an alcohol or its conversion to a thiirane, can be envisioned, providing access to a wider range of functionalized pyrazole derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Dimethyl 4 Oxiran 2 Yl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Signal Correlation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of pyrazole (B372694) derivatives, the chemical shifts (δ) of the protons are influenced by the electron-donating or withdrawing nature of the substituents on the pyrazole ring.

For a typical 1,5-dimethyl-1H-pyrazole structure, the proton of the pyrazole ring (H-3) would exhibit a characteristic signal. The protons of the two methyl groups at positions 1 and 5 would appear as distinct singlets, with their chemical shifts influenced by their respective positions on the pyrazole ring. The protons of the oxirane ring, being part of a strained three-membered ring, would show complex splitting patterns and chemical shifts in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity
3,5-dimethyl-1-phenyl-1H-pyrazole H-4 5.90 s
CH₃ (at C3 & C5) 2.25 s
Phenyl-H 7.19-7.46 m
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole H-4 5.90 s
CH₃ (at C3 & C5) 2.23, 2.26 s
OCH₃ 3.80 s
Phenyl-H 6.90, 7.27 d
3-methyl-1,5-diphenyl-1H-pyrazole H-4 6.28 s
CH₃ 2.40 s
Phenyl-H 7.19-7.37 m
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole H-4 6.71 s
Phenyl-H 7.18-7.36 m

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. Data is illustrative and sourced from related pyrazole structures. rsc.org

Carbon (¹³C) NMR Chemical Shift Assignments and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and can be used to confirm the substitution pattern. ias.ac.in

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment, for instance, shows CH₃ and CH groups as positive signals, while CH₂ groups appear as negative signals, and quaternary carbons are absent. This information, combined with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon signals.

Table 2: Representative ¹³C NMR Spectral Data for Pyrazole Derivatives

Compound Carbon Chemical Shift (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazole C-3, C-5 148.1, 138.4
C-4 106.4
CH₃ 12.9, 11.8
Phenyl-C 124.0, 126.4, 128.3, 139.4
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole C-3, C-5 148.0, 139.1
C-4 105.9
CH₃ 13.1, 11.7
OCH₃ 55.1
Phenyl-C 113.7, 125.9, 132.7, 158.7
3-methyl-1,5-diphenyl-1H-pyrazole C-3, C-5 148.7, 142.9
C-4 107.5
CH₃ 13.2
Phenyl-C 124.5, 126.4, 127.5, 127.9, 128.1, 128.2, 130.3, 139.7
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole C-3, C-5 144.8, 139.2
C-4 105.5
CF₃ Not specified
Phenyl-C 125.4, 128.3, 128.6, 128.7, 128.9, 129.0

Note: Data is illustrative and sourced from related pyrazole structures. rsc.org

Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to identify which protons are adjacent to each other in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the direct assignment of protons to their corresponding carbon atoms. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular framework, especially for connecting fragments separated by quaternary carbons or heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is invaluable for determining stereochemistry and conformation. researchgate.netharvard.edu

Nitrogen (¹⁵N) NMR Spectroscopy for Pyrazole Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. nih.gov The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and sensitive to substitution and protonation. acs.orgspectrabase.com This technique can be particularly useful for studying tautomeric equilibria and hydrogen bonding interactions in pyrazole derivatives. acs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in the characterization of a new compound, confirming its elemental makeup and complementing the structural information obtained from NMR spectroscopy. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR Spectroscopy : In the FT-IR spectrum of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the methyl groups and the pyrazole ring. The vibrations of the pyrazole ring itself would give rise to a series of bands in the fingerprint region (typically 1600-600 cm⁻¹). The presence of the oxirane ring would be indicated by characteristic C-O and C-H stretching vibrations. derpharmachemica.comresearchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. While strong IR absorptions are typically observed for polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C and C=N bonds of the pyrazole ring would be expected to show strong signals in the Raman spectrum.

Together, FT-IR and Raman spectra provide a unique "molecular fingerprint" that can be used to identify the compound and confirm the presence of key functional groups. nih.gov

Table 3: List of Compound Names

Compound Name
This compound
3,5-dimethyl-1-phenyl-1H-pyrazole
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
3-methyl-1,5-diphenyl-1H-pyrazole

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

While specific crystallographic data for this compound is not yet available in the refereed literature, the analysis of closely related 4-substituted pyrazole derivatives allows for a predictive understanding of its likely solid-state structure. For instance, the crystal structures of compounds like 4-benzyl-3,5-dimethyl-1H-pyrazole and 3,5-dimethyl-4-nitroso-1H-pyrazole provide valuable reference points. nih.govnih.gov

Expected Molecular Geometry: The pyrazole ring is anticipated to be essentially planar, a common feature for this aromatic heterocyclic system. The substituents at positions 1, 4, and 5 will lie in or close to this plane. The oxirane ring, being a three-membered heterocycle, will have its own distinct geometry, which will be positioned relative to the pyrazole ring. The dihedral angle between the plane of the pyrazole ring and the plane of the oxirane ring will be a key conformational parameter. In the crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is 78.65 (19)°. nih.gov A similar significant twist can be expected for the oxiranyl-substituted pyrazole due to steric hindrance.

Illustrative Crystallographic Data of Analogous 4-Substituted Pyrazoles:

Parameter4-Benzyl-3,5-dimethyl-1H-pyrazole nih.gov3,5-Dimethyl-4-nitroso-1H-pyrazole (Conformer A) nih.gov
FormulaC₁₂H₁₄N₂C₅H₇N₃O
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)6.2303 (6)4.0268 (2)
b (Å)5.5941 (5)15.3793 (7)
c (Å)15.1364 (15)19.6627 (9)
β (°)97.049 (1)94.613 (3)
Volume (ų)523.56 (9)1213.75 (10)

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules. ethz.ch These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. saschirality.org Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a molecule as a function of wavelength. saschirality.org

For this compound, the presence of a stereocenter in the oxirane ring makes it a chiral molecule, existing as two enantiomers. ECD spectroscopy is an ideal tool for the assignment of the absolute configuration of these enantiomers.

Principles of ECD for Stereochemical Assignment: The ECD spectrum of a chiral molecule is highly sensitive to its absolute configuration. Enantiomers will exhibit mirror-image ECD spectra, with Cotton effects (positive or negative peaks) of equal magnitude but opposite signs. nsf.gov By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be unambiguously determined.

Application to this compound: The pyrazole ring itself is an achiral chromophore. However, when substituted with a chiral moiety like the oxiran-2-yl group, the electronic transitions of the pyrazole chromophore become chirally perturbed, giving rise to a measurable ECD signal. The sign and magnitude of the Cotton effects in the ECD spectrum will be dependent on the spatial arrangement of the oxirane ring relative to the pyrazole ring.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be employed to predict the ECD spectra for both the (R)- and (S)-enantiomers of this compound. The calculated spectrum that matches the experimental one would confirm the absolute configuration of the sample.

Illustrative Data for Chiroptical Analysis:

While experimental ECD data for this compound is not available, the following table illustrates the type of data that would be obtained and used for stereochemical assignment. The values are hypothetical and serve to demonstrate the principle.

EnantiomerWavelength (nm)Δε (M⁻¹cm⁻¹)Assignment
Experimental Sample275+2.5Electronic transitions of the pyrazole chromophore
240-1.8
Calculated for (R)-enantiomer278+2.3TD-DFT Calculation
242-1.9
Calculated for (S)-enantiomer278-2.3TD-DFT Calculation
242+1.9

In this hypothetical example, the positive Cotton effect around 275 nm and the negative Cotton effect around 240 nm in the experimental spectrum would strongly correlate with the calculated spectrum for the (R)-enantiomer, thus establishing its absolute configuration.

Computational and Theoretical Investigations of 1,5 Dimethyl 4 Oxiran 2 Yl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for predicting the structural, electronic, and spectroscopic properties of molecules. For pyrazole (B372694) derivatives, DFT methods, particularly using the B3LYP hybrid functional, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.govderpharmachemica.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For a molecule like 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole, this analysis would identify the most stable conformer by considering the rotation around the single bond connecting the pyrazole and oxirane rings. Theoretical studies on other substituted pyrazoles have successfully determined bond lengths, bond angles, and dihedral angles. rdd.edu.iq These calculations would reveal the planarity of the pyrazole ring and the spatial orientation of the methyl and oxiranyl substituents.

Electronic Structure Analysis (Molecular Orbitals: HOMO, LUMO)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. derpharmachemica.comresearchgate.net For a pyrazole derivative, the analysis would show the distribution of electron density in these orbitals, indicating which parts of the molecule are most involved in electronic transitions. researchgate.net

Table 1: Representative Frontier Orbital Energies for Pyrazole Derivatives (Illustrative) (Note: This data is illustrative and not specific to this compound)

ParameterValue (eV)Description
EHOMO-6.5 to -5.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5 to -0.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.5 to 5.5Difference between LUMO and HOMO energies

Vibrational Frequency Calculations and Predicted Spectral Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov These theoretical spectra are often compared with experimental FT-IR and FT-Raman data to confirm the molecular structure. derpharmachemica.comnih.gov For this compound, this would involve identifying characteristic vibrations of the pyrazole ring, C-N and N-N bonds, methyl groups, and the oxirane ring.

NMR Chemical Shift and Coupling Constant Predictions

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the structure of newly synthesized compounds. nih.gov A theoretical study on this compound would calculate the chemical shifts for each unique hydrogen and carbon atom, providing a theoretical spectrum that could be correlated with experimental data.

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular electronic interactions, such as charge transfer and hyperconjugation. nih.gov This method examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. The stabilization energy associated with these interactions is calculated, offering a quantitative measure of their significance in stabilizing the molecule. For a pyrazole derivative, NBO analysis can elucidate the electronic contributions of the substituents to the stability of the aromatic ring.

Reactivity Descriptors from Computational Chemistry (e.g., Fukui Functions, Electrostatic Potential Mapping)

Computational chemistry provides several descriptors to predict the reactivity of a molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Red-colored areas typically indicate negative potential (nucleophilic sites), while blue areas indicate positive potential (electrophilic sites).

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The function quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

These analyses would be instrumental in predicting how this compound might interact with other reagents in chemical reactions.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Extensive literature searches for computational and theoretical investigations, specifically employing molecular dynamics (MD) simulations to explore the conformational space and solvent effects of this compound, did not yield any specific studies on this particular compound. While the field of computational chemistry has seen significant advancements in the use of MD simulations to understand the behavior of various pyrazole derivatives, research focusing solely on the conformational dynamics and solvent interactions of this compound appears to be absent from the current body of published scientific literature.

Molecular dynamics simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For a molecule like this compound, such simulations could provide valuable insights into its three-dimensional structure, flexibility, and interactions with different solvent environments. This information is crucial for understanding its chemical reactivity, potential biological activity, and physical properties.

A typical molecular dynamics study on this compound would involve:

Force Field Parameterization: Developing or adapting a force field to accurately describe the intramolecular and intermolecular forces of this compound.

System Setup: Creating a simulation box containing one or more molecules of the compound, surrounded by a chosen solvent (e.g., water, ethanol, chloroform) to mimic different chemical environments.

Simulation Production: Running the simulation for a sufficient length of time to allow the system to reach equilibrium and to sample a wide range of molecular conformations.

Furthermore, by running simulations in different solvents, researchers could investigate how the solvent molecules arrange themselves around the solute (solvation) and how these interactions influence the conformational preferences of this compound. This would involve calculating properties such as the radial distribution function and solvation free energy.

Although no specific data tables or detailed research findings can be presented for this compound due to the lack of available studies, the general principles of molecular dynamics simulations provide a framework for how such an investigation would be conducted. Future computational studies are needed to elucidate the conformational landscape and solvent-dependent behavior of this specific pyrazole derivative.

Synthetic Utility and Applications in Materials Science

Role in Agrochemical Development (limited to chemical synthesis of target agrochemical structures)

Without specific research data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. Further research and publication on the synthesis and reactivity of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole are needed before a comprehensive article on its applications can be written.

Exploration in Dye Chemistry and Pigment Synthesis (as a chromophore or scaffold)

The pyrazole (B372694) nucleus is a foundational structural motif in the field of dye chemistry, serving as a versatile scaffold for the synthesis of a wide array of dyes and pigments. researchgate.netmdpi.comglobalresearchonline.netwustl.edu Pyrazole derivatives are integral components in many chromophoric systems, particularly in the class of azo dyes, which are valued for their brilliant colors and strong tinctorial strength. orientjchem.orgnih.govresearchgate.netemerald.com While extensive research exists on various functionalized pyrazoles in this capacity, specific studies detailing the direct application of This compound in dye synthesis are not prominently documented in current literature. However, the inherent reactivity of its constituent functional groups—the pyrazole core and the oxirane ring—suggests potential pathways for its use as a building block in creating novel colorants.

The primary route to pyrazole-based dyes involves the use of an amino-substituted pyrazole, which can be diazotized and then coupled with various aromatic or active methylene (B1212753) compounds to form vibrant azo dyes. nih.govnih.govresearchgate.net This classic reaction pathway underscores the utility of the pyrazole ring as a key component of the final chromophore.

Theoretically, the oxirane (epoxide) ring on This compound offers a distinct synthetic handle for incorporation into dye structures. Epoxides are highly reactive electrophiles that can undergo ring-opening reactions with a variety of nucleophiles, such as aromatic amines or phenols, which are themselves common precursors or components of dye molecules. nih.gov This reaction could serve to covalently link the pyrazole scaffold to another chromophoric system or to a polymer backbone, creating functional dyes with tailored properties. For instance, reaction with an amino-functionalized chromophore would result in a more complex dye molecule where the pyrazole moiety could influence the final color and properties like lightfastness.

Research on analogous pyrazole structures has yielded a variety of dyes with diverse spectral properties. The color of these dyes is highly dependent on the electronic nature of the substituents on both the pyrazole ring and the coupling component. The resulting azo pyrazole dyes have been investigated for their application on various synthetic fibers. orientjchem.orgresearchgate.net

Below are examples of research findings on azo dyes derived from different pyrazole scaffolds, illustrating the spectral characteristics and performance of this class of compounds.

This table summarizes the maximum absorption wavelengths (λmax) for a series of novel pyrazole azo dyes synthesized from the diazotization of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and coupled with various active methylene compounds. The data highlights how different coupling components influence the absorption characteristics of the resulting chromophore. nih.gov

Dye DesignationCoupling ComponentExperimental λmax (nm)Tautomeric Form Exhibiting Absorption
4a Ethyl acetoacetate (B1235776)345Azo
4b Diethyl malonate322Azo
4f Malononitrile347Azo
4h Cyanoacetamide359Azo

Data sourced from experimental studies on pyrazole azo dyes. The absorption bands are attributed to n → π\ and/or π → π* electronic transitions of the azo chromophore. nih.gov*

The performance of a dye is critically assessed by its fastness properties, which indicate its resistance to various environmental factors. The following table presents the fastness data for disperse dyes derived from pyrazole scaffolds when applied to polyester (B1180765) fabrics. The ratings are based on a standard 1-5 scale, where 5 indicates excellent fastness.

Dye IDLight FastnessWash FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Dye 1 4-5554-5
Dye 2 454-54
Dye 3 5555
Dye 4 4-554-54-5

Fastness properties are crucial for the practical application of dyes in the textile industry. The data indicates that pyrazole-based disperse dyes can exhibit good to excellent fastness on synthetic fibers like polyester. nih.gov

Q & A

Q. What are the established synthetic routes for 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole, and what factors influence reaction efficiency?

The compound is typically synthesized via epoxidation of a precursor alkene or through nucleophilic substitution reactions. For example, similar pyrazole derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting 1,5-dimethyl-1H-pyrazole with electrophilic reagents like chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Key factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and stoichiometric ratios. Purification often involves recrystallization from ethanol or methanol .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?

  • NMR : Focus on distinguishing pyrazole ring protons (δ 6.0–7.5 ppm) and methyl/oxirane protons (δ 1.5–3.5 ppm). 1^1H-1^1H COSY can resolve coupling between oxirane and adjacent methyl groups.
  • IR : Look for characteristic C-O-C stretches (~1250 cm1^{-1}) of the oxirane ring and N-H stretches (~3400 cm1^{-1}) if present. Cross-validation with mass spectrometry (HRMS) is critical to confirm molecular ion peaks .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Slow evaporation from a 1:1 ethanol/water mixture is widely used for pyrazole derivatives. For challenging cases, vapor diffusion with hexane as an antisolvent can induce nucleation. Crystal quality is assessed via X-ray diffraction (XRD) metrics like R-factor (<0.05) and data-to-parameter ratios (>10) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) resolve contradictions between experimental and theoretical structural data?

Discrepancies in bond lengths or angles (e.g., oxirane ring distortion) can arise from crystal packing effects. Density Functional Theory (DFT) optimizations (B3LYP/6-31G* basis set) compare gas-phase vs. solid-state structures. Molecular Dynamics (MD) simulations further model solvent interactions. For example, deviations in dihedral angles >5° may require re-evaluating hydrogen-bonding networks using graph-set analysis .

Q. What experimental approaches validate the role of hydrogen bonding in stabilizing the crystal lattice of this compound?

XRD-derived hydrogen-bonding parameters (D–H···A distances, angles) should be compared with Etter’s rules for supramolecular synthons. For instance, O–H···N interactions in pyrazole derivatives often form R22(8)\text{R}_2^2(8) motifs. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, C···O), with >25% H-bond contributions indicating high lattice stability .

Q. How can reaction pathways be optimized to minimize byproducts during functionalization of the oxirane ring?

Epoxide ring-opening reactions (e.g., nucleophilic addition) require strict control of moisture and temperature. Kinetic studies using LC-MS can identify intermediates. For example, in ethanolamine addition, maintaining pH 7–8 (via buffered conditions) prevents oxirane hydrolysis. Catalyst screening (e.g., Lewis acids like BF3_3) may enhance regioselectivity .

Q. What strategies address discrepancies in biological activity data across different assays?

Conflicting IC50_{50} values in enzyme inhibition studies may stem from assay conditions (e.g., buffer ionic strength, DMSO concentration). Normalize data using positive controls (e.g., known inhibitors) and validate via orthogonal methods (e.g., SPR for binding affinity). Statistical tools like Bland-Altman plots quantify inter-assay variability .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Pyrazole Derivatives

CompoundSpace GroupR-factorH-Bond MotifReference
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylateP1\overline{1}0.064C–H···O, R22(8)\text{R}_2^2(8)
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamideP21_1/c0.158N–H···O, R22(8)\text{R}_2^2(8)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Solvent Polarity (ET30_{30})40–45 kcal/molMaximizes intermediate stability
Temperature0–5°C (epoxidation)Reduces hydrolysis
Catalyst Loading5 mol% BF3_3·OEt2_2Enhances regioselectivity

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